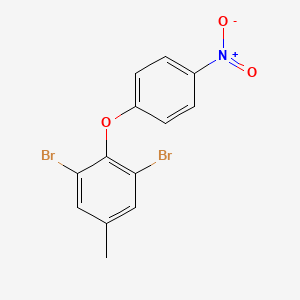
12-(1-Ethoxyethoxy)dodeca-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(1-Ethoxyethoxy)dodeca-1,3-diene is a chemical compound characterized by the presence of two double bonds separated by a single bond, making it a conjugated diene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1-Ethoxyethoxy)dodeca-1,3-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods are frequently used for the preparation of conjugated dienes . For instance, starting from an alkene, an allyl halide, an alkyl dihalide, or an alcohol (diol), the desired diene can be synthesized by employing appropriate reagents and reaction conditions .
Industrial Production Methods
Industrial production of conjugated dienes like this compound often involves large-scale dehydration or dehydrohalogenation processes. These methods are optimized for high yield and purity, ensuring the efficient production of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
12-(1-Ethoxyethoxy)dodeca-1,3-diene undergoes several types of chemical reactions, including:
Electrophilic Addition Reactions: This compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds.
Diels-Alder Reactions: As a conjugated diene, it can undergo Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Hydrogen Halides: Reagents like hydrogen bromide can add to the double bonds of the diene, resulting in 1,2- and 1,4-addition products.
Dienophiles: In Diels-Alder reactions, dienophiles such as maleic anhydride can react with the diene to form cyclohexene derivatives.
Major Products
The major products formed from these reactions include various substituted alkenes and cyclohexene derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
12-(1-Ethoxyethoxy)dodeca-1,3-diene has several scientific research applications:
Wirkmechanismus
The mechanism by which 12-(1-Ethoxyethoxy)dodeca-1,3-diene exerts its effects involves the interaction of its conjugated double bonds with various molecular targets. In electrophilic addition reactions, the double bonds react with electrophiles, forming carbocation intermediates that lead to the final products . In Diels-Alder reactions, the compound’s conjugated system allows it to form cyclohexene derivatives through a concerted mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity but a shorter carbon chain.
Isoprene: Another conjugated diene used in polymer synthesis.
Uniqueness
12-(1-Ethoxyethoxy)dodeca-1,3-diene is unique due to its longer carbon chain and the presence of an ethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to simpler dienes like 1,3-butadiene and isoprene .
Eigenschaften
CAS-Nummer |
114073-58-4 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
12-(1-ethoxyethoxy)dodeca-1,3-diene |
InChI |
InChI=1S/C16H30O2/c1-4-6-7-8-9-10-11-12-13-14-15-18-16(3)17-5-2/h4,6-7,16H,1,5,8-15H2,2-3H3 |
InChI-Schlüssel |
HKJDLQZSESCNML-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCCCCCCCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


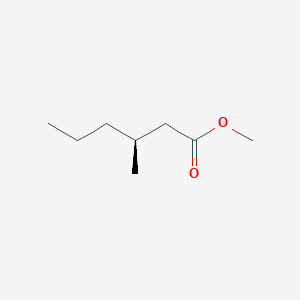
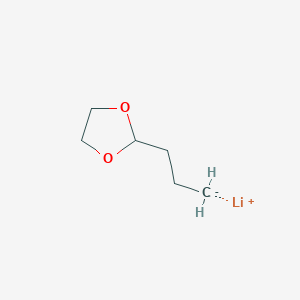
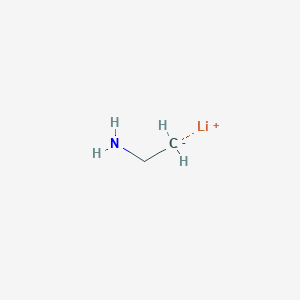
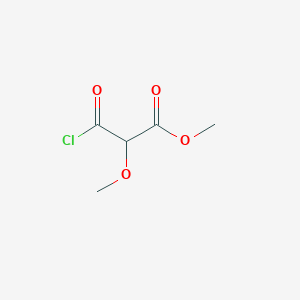
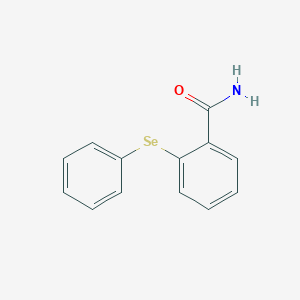
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)
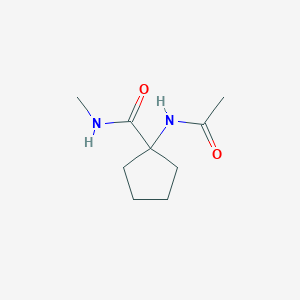
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
